molecular formula C30H45N3O B12552746 N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide CAS No. 194603-21-9

N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide

Cat. No.: B12552746
CAS No.: 194603-21-9
M. Wt: 463.7 g/mol
InChI Key: TULNZYVZQZMUJB-UHFFFAOYSA-N
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Description

N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is a complex organic compound featuring a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups attached to an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with octadec-9-enoic acid and pyridin-2-ylmethylamine.

    Activation of Carboxylic Acid: Octadec-9-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with pyridin-2-ylmethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.

Scientific Research Applications

N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential in drug delivery systems, where the long aliphatic chain can facilitate membrane penetration.

    Industry: Utilized in the development of advanced materials, such as surfactants and polymers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide involves its interaction with biological membranes and metal ions. The pyridin-2-ylmethyl groups can coordinate with metal ions, forming stable complexes that can disrupt cellular processes. Additionally, the long aliphatic chain can insert into lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis[(pyridin-3-yl)methyl]ethanediamide
  • N,N-Bis[(pyridin-2-yl)methyl]methanesulfonamide
  • N,N-Bis[(pyridin-2-yl)methyl]aniline

Uniqueness

N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide is unique due to its combination of a long aliphatic chain with a double bond and two pyridin-2-ylmethyl groups. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to form stable metal complexes and interact with biological membranes sets it apart from other similar compounds.

Properties

CAS No.

194603-21-9

Molecular Formula

C30H45N3O

Molecular Weight

463.7 g/mol

IUPAC Name

N,N-bis(pyridin-2-ylmethyl)octadec-9-enamide

InChI

InChI=1S/C30H45N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-30(34)33(26-28-21-17-19-24-31-28)27-29-22-18-20-25-32-29/h9-10,17-22,24-25H,2-8,11-16,23,26-27H2,1H3

InChI Key

TULNZYVZQZMUJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2

Origin of Product

United States

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